N-cyclobutylisoquinolin-5-amine
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Overview
Description
N-cyclobutylisoquinolin-5-amine is an organic compound with the molecular formula C13H14N2 It is a derivative of isoquinoline, featuring a cyclobutyl group attached to the nitrogen atom at the 5-position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylisoquinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isoquinoline derivatives with cyclobutylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclobutylisoquinolin-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which N-cyclobutylisoquinolin-5-amine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-cyclobutylisoquinolin-5-amine: Unique due to the presence of the cyclobutyl group.
N-cyclopropylisoquinolin-5-amine: Similar structure but with a cyclopropyl group instead of cyclobutyl.
N-cyclohexylisoquinolin-5-amine: Contains a cyclohexyl group, leading to different steric and electronic properties
Uniqueness
This compound is unique due to its specific ring structure, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-cyclobutylisoquinolin-5-amine |
InChI |
InChI=1S/C13H14N2/c1-3-10-9-14-8-7-12(10)13(6-1)15-11-4-2-5-11/h1,3,6-9,11,15H,2,4-5H2 |
InChI Key |
XNGHZAPLACHKEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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